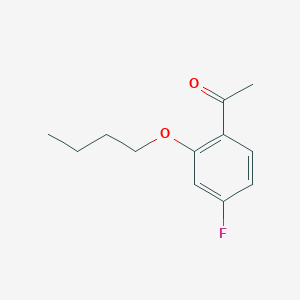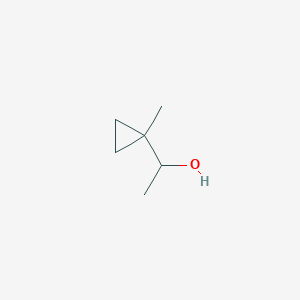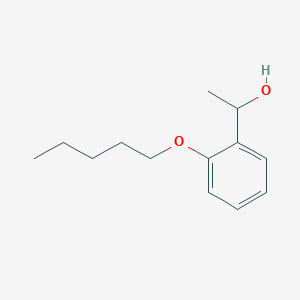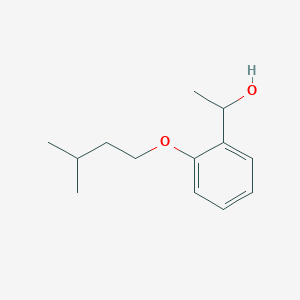![molecular formula C12H6ClNO2S B7874846 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7874846.png)
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a fused thienoquinoline ring system and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the thienoquinoline core[_{{{CITATION{{{2{[Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...](https://www.x-mol.com/paper/1212982897084801024?adv). One common approach is the cyclization of appropriate precursors, such as 2-nitrophenylboronic acid and methyl 2-iodothiophene-3-carboxylate, followed by subsequent chlorination and carboxylation reactions[{{{CITATION{{{_2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of ...[{{{CITATION{{{_3{4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles](https://link.springer.com/article/10.1007/s11030-019-09952-5).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and antimalarial properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
4-Chlorothieno[3,2-c]quinoline-2-carboxylic acid is structurally similar to other quinoline derivatives, such as chloroquine and ciprofloxacin. its unique thienoquinoline core and carboxylic acid group contribute to its distinct chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: Used as an antimalarial drug.
Ciprofloxacin: A broad-spectrum antibiotic.
Brequinar Sodium: Inhibits dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Eigenschaften
IUPAC Name |
4-chlorothieno[3,2-c]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO2S/c13-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)14-11/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJVPPMPZVYXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
![1-(3-Phenylisoxazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B7874856.png)
![1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B7874857.png)
